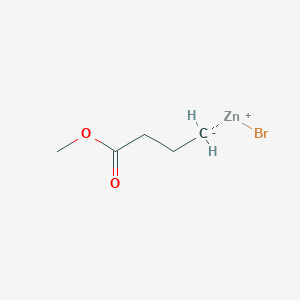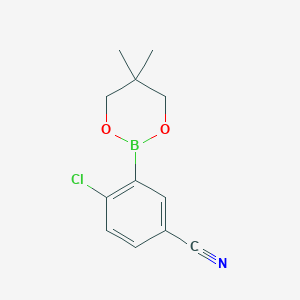
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile (DMDMB) is a boronic acid-based compound that has recently been studied for its potential applications in various scientific and medical fields. DMDMB is a unique compound with a wide range of properties, such as its ability to act as a catalyst for chemical reactions and its ability to interact with proteins, which make it a promising compound for further research.
科学的研究の応用
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile has been studied for its potential applications in various scientific and medical fields. It has been used in the synthesis of drugs, catalysts, and other compounds, as well as in the study of proteins and enzymes. In addition, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile has been studied for its potential applications in drug delivery, as it has been shown to interact with proteins and other molecules in the body, making it a promising compound for further research.
作用機序
The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile is not yet fully understood. However, it is believed that the boronic acid group of the molecule interacts with proteins and other molecules, allowing it to act as a catalyst for chemical reactions. In addition, the methoxy group of the molecule is believed to be responsible for the compound’s ability to interact with proteins, allowing it to be used in drug delivery applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile are not yet fully understood. However, it has been shown to interact with proteins and other molecules in the body, suggesting that it may have potential applications in drug delivery and other medical fields. In addition, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile has been shown to act as a catalyst for chemical reactions, suggesting that it may have potential applications in the synthesis of drugs and other compounds.
実験室実験の利点と制限
The main advantage of using 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile in lab experiments is its ability to act as a catalyst for chemical reactions. This makes it a useful tool for the synthesis of drugs and other compounds. In addition, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile’s ability to interact with proteins and other molecules makes it a promising compound for further research in drug delivery and other medical fields. However, the compound is not yet fully understood, so there are still some limitations to its use in lab experiments.
将来の方向性
There are many potential future directions for research on 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery and other medical fields. In addition, further research into its use as a catalyst for chemical reactions could lead to new and improved methods for the synthesis of drugs and other compounds. Finally, further research into its potential applications in the study of proteins and enzymes could lead to new and improved ways to study and manipulate these important molecules.
合成法
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile can be synthesized using a two-step process. The first step involves the reaction of a boronic acid with a methyl iodide, producing the intermediate boronic ester. The second step involves the reaction of the boronic ester with a base, such as potassium carbonate, to produce the desired product, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile. The reaction can be carried out in either aqueous or organic solvents. The reaction is usually conducted at room temperature and can be completed in a few hours.
特性
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-13(2)8-17-14(18-9-13)11-6-10(7-15)4-5-12(11)16-3/h4-6H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKGMLARXZSIQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-4-methoxybenzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene, 95%](/img/structure/B6316158.png)









